AZD8797 - 911715-90-7

AZD8797

Catalog Number: EVT-260510
CAS Number: 911715-90-7
Molecular Formula: C19H25N5OS2
Molecular Weight: 403.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD8797, or AZD 8797, is a non-competitive allosteric modulator of CX3CL1. It is a potent and selective antagonist of the Fractalkine receptor (FKN or CX3CR1; Ki value 3.9 nM) with a 720 fold selectivity over the CXCR2 receptor, a 246-fold selectivity versus hCCR1 and 187-fold versus hCCR2 and no significant antagonism of the CCR4, CCR5, CCR6, CXCR3, and CXCR5 receptors. AZD8797 displays adequate metabolic stability and solubility and high Caco-2 permeability. Notably, AZD 8797 exhibited a significant interaction (>50% activity at 10 μM) for the adenosine A1 receptor only, and the selectivity was later determined to be 33-fold. AZD8797 also prevents G-protein activation in a [35S]GTPγS accumulation assay. AZD8797 positively modulates the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay. In equilibrium saturation binding experiments, AZD8797 reduces the maximal binding of 125I-CX3CL1 without affecting Kd.

Fractalkine (CX3CL1)

Compound Description: Fractalkine, also known as CX3CL1, is a chemokine that exists in both membrane-bound and soluble forms. It acts as a chemoattractant for immune cells expressing CX3CR1, its specific receptor. [] Fractalkine plays a crucial role in inflammation by recruiting and activating leukocytes and monocytes, and it has been implicated in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. [, ]

Relevance: Fractalkine is the endogenous ligand for CX3CR1, the target of 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)-. Understanding the interactions between fractalkine and CX3CR1 is crucial for elucidating the mechanism of action of this antagonist. Studies often investigate the effects of blocking fractalkine signaling using antagonists like 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)- to develop potential therapies for diseases associated with CX3CR1 activation. [, , , ]

AZD8797

Compound Description: AZD8797 is a selective, high-affinity small molecule antagonist of the CX3CR1 receptor. [] It acts by inhibiting the binding of fractalkine to CX3CR1, thereby blocking downstream signaling events. [, , , ] AZD8797 has shown therapeutic potential in preclinical models of various diseases, including multiple sclerosis, spinal cord injury, and retinal degeneration, by reducing inflammation, apoptosis, and promoting tissue repair. [, , , ]

Relevance: AZD8797 is another potent and selective antagonist of CX3CR1, similar to 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)-. [, ] Comparing their activities and pharmacological profiles can provide insights into structure-activity relationships and aid in the development of more effective CX3CR1 antagonists. Researchers often use AZD8797 as a reference compound to assess the efficacy and potency of novel CX3CR1 antagonists like 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)-. [, , , , ]

KAND567

Compound Description: KAND567 is a small molecule, selective, non-competitive, allosteric antagonist of the fractalkine receptor CX3CR1. [, ] It is currently under clinical development for various conditions, including acute myocardial infarction, ovarian carcinoma, and COVID-19. [, , , ] Preclinical studies have shown that KAND567 possesses cardioprotective and anti-atherosclerotic effects by reducing inflammation and plaque vulnerability in rodent models. []

Relevance: KAND567 is another CX3CR1 antagonist, sharing a similar mechanism of action with 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)-, and is also being investigated for its therapeutic potential in inflammatory diseases. [, ] The clinical development of KAND567 provides valuable information and a benchmark for the development of 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)-. [, , , ]

Relevance: While structurally unrelated to 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)-, research has revealed an interesting link between CX3CR1 and the efficacy of DNA-damaging agents like cisplatin. [] Studies suggest that CX3CR1 might play a role in the Fanconi anemia (FA) pathway, a crucial DNA repair mechanism involved in repairing DNA interstrand crosslinks induced by cisplatin. [] Targeting CX3CR1 with inhibitors like 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)- alongside cisplatin could potentially enhance the efficacy of cisplatin by interfering with DNA repair mechanisms, offering a novel therapeutic strategy to overcome drug resistance. []

Properties

CAS Number

911715-90-7

Product Name

AZD8797

IUPAC Name

(2R)-2-[[2-amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol

Molecular Formula

C19H25N5OS2

Molecular Weight

403.6 g/mol

InChI

InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1

InChI Key

ZMQSLMZOWVGBSM-GXTWGEPZSA-N

SMILES

CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

AZD8797; AZD-8797; AZD 8797;

Canonical SMILES

CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)N[C@H](CC(C)C)CO)SC(=N3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.